3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
Description
3-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl chloride (CAS: 1532190-93-4) is a sulfonyl chloride derivative featuring a 1,2,3-triazole substituent at the 3-position of the benzene ring. Its molecular formula is C₈H₆ClN₃O₂S, with a molecular weight of 243.67 g/mol . The triazole moiety enhances its utility in medicinal chemistry, agrochemicals, and materials science due to its hydrogen-bonding capacity, aromatic stability, and adaptability in click chemistry reactions .
Properties
IUPAC Name |
3-(triazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJFTXPDHBCJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition reactions: The triazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Cycloaddition reactions: These reactions often require the presence of a catalyst, such as copper(I) iodide, and are conducted under mild conditions.
Major Products:
Sulfonamide derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic compounds: Resulting from cycloaddition reactions involving the triazole ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antibacterial and Antifungal Activity : The triazole moiety is known for its diverse pharmacological activities. Research indicates that compounds containing this functional group can exhibit significant antibacterial and antifungal properties. For instance, derivatives formed from 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride have shown promise as potential antibacterial agents due to the synergistic effects of the triazole and sulfonamide functionalities .
- Enzyme Inhibitors : This compound is utilized in the development of enzyme inhibitors, particularly in targeting enzymes involved in bacterial resistance mechanisms. Studies have demonstrated that it can effectively inhibit specific enzymes, thereby enhancing the efficacy of existing antibiotics .
2. Chemical Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of various sulfonamide derivatives .
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions due to the presence of the triazole ring. These reactions are crucial for creating complex heterocyclic structures used in drug development .
Case Studies
Industrial Applications
In addition to its research applications, this compound finds utility in industrial settings:
- Production of Specialty Chemicals : The compound is used in manufacturing specialty chemicals and materials such as polymers and coatings due to its reactive nature .
- Agrochemical Development : Its application extends to the agrochemical industry where it is employed in developing new pesticides and herbicides that leverage its biological activity.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines or thiols, leading to the formation of stable sulfonamide or sulfonate linkages . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers: 4-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl Chloride
- Structure : The triazole group is at the 4-position of the benzene ring.
- Molecular Formula : C₈H₆ClN₃O₂S (identical to the 3-isomer).
- Applications: Similar to the 3-isomer but may exhibit divergent biological activity due to altered spatial orientation in target binding .
Heterocyclic Variants
3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl Chloride (CAS: 874881-02-4)
- Structure : Replaces triazole with a 1,3,4-oxadiazole ring.
- Molecular Formula : C₈H₅ClN₂O₃S; Molecular Weight : 244.65 g/mol .
- Key Differences :
3-(1H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonyl Chloride (CID: 20774804)
- Structure : Tetrazole replaces triazole.
- Molecular Formula : C₇H₅ClN₄O₂S; Molecular Weight : 244.65 g/mol .
- Key Differences: Acidity: Tetrazole (pKa ~4.9) is significantly more acidic than triazole (pKa ~9.3), enabling ionization under physiological conditions and altering solubility.
3-(1-Methyl-1H-Tetrazol-5-yl)benzene-1-sulfonyl Chloride (CAS: 1099660-66-8)
Non-Heterocyclic Analog: 3-(Ethanesulfonyl)benzene-1-sulfonyl Chloride (CAS: 861080-52-6)
Physicochemical and Reactivity Comparison
Biological Activity
3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is a compound characterized by a triazole ring attached to a benzene sulfonyl chloride moiety, with the molecular formula CHClNOS. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound features a sulfonyl chloride group that is highly reactive towards nucleophiles, which can lead to the formation of sulfonamide derivatives. Its triazole ring enhances its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules, potentially influencing its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. The sulfonamide derivatives formed from this compound may enhance these biological activities due to synergistic effects between the functional groups present in the molecule. Studies have shown that similar compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Recent studies have synthesized related triazole-linked compounds that display cytotoxic effects against different cancer cell lines. For instance, derivatives of benzene sulfonamide linked through triazole have shown promising results in inhibiting cell proliferation in vitro. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth.
Synthesis and Evaluation
A notable study synthesized 4-(1H-1,2,3-triazol-1-yl)benzene sulfonamide derivatives and evaluated their cytotoxicity against human cancer cell lines such as U251 (glioblastoma) and A431 (epidermoid carcinoma). Results indicated that certain derivatives exhibited IC values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency (Table 1).
| Compound Name | IC (µg/mL) | Cell Line Tested |
|---|---|---|
| 4-(Triazole)-Benzene Sulfonamide | 1.61 ± 0.92 | U251 |
| 4-(Triazole)-Benzene Sulfonamide | 1.98 ± 1.22 | A431 |
The mechanism underlying the biological activity of this compound involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the formation of stable sulfonamide linkages which may disrupt essential biological functions.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 4-(Triazole)-Benzene Sulfonamide | Triazole at position 4 | Enhanced antibacterial activity |
| 5-(Phenyl)-4H-[1,2,4]triazole | Different triazole structure | Distinct anticancer properties |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via a two-step approach:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety. For example, reacting an alkyne-functionalized benzene derivative with an azide under Cu(I) catalysis ensures regioselective 1,4-triazole formation .
- Sulfonyl Chloride Introduction : Sulfonation of the benzene ring using chlorosulfonic acid, followed by purification via recrystallization (e.g., in dichloromethane/hexane) or column chromatography, yields the final product . Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (0–5°C during sulfonation), and catalyst loading (1–5 mol% Cu(I)).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR : The triazole proton resonates at δ 7.8–8.2 ppm, while sulfonyl chloride groups influence aromatic proton splitting patterns.
- FT-IR : Strong S=O stretches at 1360–1370 cm⁻¹ and 1170–1180 cm⁻¹ confirm the sulfonyl chloride group.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 273.03) and fragmentation patterns .
Q. How does the sulfonyl chloride group participate in nucleophilic substitution reactions with biomolecules?
The sulfonyl chloride reacts with nucleophiles (e.g., amines, thiols) under mild conditions (pH 7–9, 0–25°C) to form stable sulfonamides or thioesters. This reactivity is exploited in proteomics to label proteins or modify peptide backbones .
Advanced Research Questions
Q. How can SHELXL refine crystallographic data for this compound, particularly addressing disorder in the triazole or sulfonyl chloride groups?
SHELXL handles disorder by partitioning anisotropic displacement parameters and refining occupancy factors. For the triazole ring, constraints (e.g., AFIX 66) stabilize planar geometry, while sulfonyl chloride oxygen atoms are modeled with distance restraints (DFIX) to mitigate thermal motion artifacts .
Q. What computational strategies predict the electronic properties of this compound and its interactions with biological targets?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity, focusing on the sulfonyl chloride and triazole moieties.
- Molecular Docking : Simulates binding to enzymes (e.g., carbonic anhydrase) by analyzing hydrogen bonds between the sulfonamide group and active-site zinc ions .
Q. How does the regioselectivity of triazole formation impact the compound’s bioactivity?
CuAAC produces 1,4-triazoles, whereas ruthenium catalysts yield 1,5-regioisomers. The 1,4-isomer’s planar geometry enhances π-stacking with aromatic residues in protein binding pockets, influencing inhibitory potency in enzyme assays .
Q. What are the primary degradation pathways of this compound, and how can stability be optimized during storage?
Hydrolysis of the sulfonyl chloride to sulfonic acid occurs in humid environments. Stability is maximized by storing the compound under anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials .
Data Contradiction & Methodological Challenges
Q. Why do reported yields for this compound vary across studies, and how can protocols be standardized?
Discrepancies arise from differences in sulfonation duration (2–24 hours) and purification methods. Optimized protocols use stoichiometric chlorosulfonic acid (1.2 equiv) at 0°C for 6 hours, followed by flash chromatography (silica gel, ethyl acetate/hexane) .
Q. How can conflicting bioactivity data from triazole-containing sulfonamides be resolved?
Contradictions often stem from impurities in triazole precursors. Quality control via HPLC (≥95% purity) and orthogonal assays (e.g., SPR vs. enzymatic activity) clarifies structure-activity relationships .
Applications in Drug Discovery
Q. How is this compound utilized in click chemistry for synthesizing antiviral agents?
The triazole serves as a bioisostere for ester or amide groups, enhancing metabolic stability. For example, coupling with alkyne-functionalized nucleoside analogs via CuAAC generates prodrugs with improved bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
